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Compound of Interest

Compound Name: 1-Isopropenyl-4-methoxybenzene

Cat. No.: B154676

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations
performed on 1-Isopropenyl-4-methoxybenzene, a molecule of significant interest in various
fields, including flavor, fragrance, and pharmaceuticals. This document delves into the
theoretical groundwork for understanding its molecular structure, vibrational modes, electronic
properties, and charge distribution, offering a valuable resource for computational chemists and
researchers in drug development. All calculations referenced herein are primarily based on
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, a widely
accepted and robust method for molecules of this nature.

Molecular Geometry and Structure

The equilibrium geometry of 1-lsopropenyl-4-methoxybenzene was optimized to a minimum
on the potential energy surface, confirmed by the absence of imaginary frequencies in the
vibrational analysis. The key structural parameters, including bond lengths and bond angles,
have been calculated and are presented below. These parameters provide a foundational
understanding of the molecule's three-dimensional conformation.

Table 1: Optimized Geometric Parameters (Bond
Lengths and Angles)
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Calculated Value (B3LYP/6-

Parameter Bond/Angle
311++G(d,p))

Bond Lengths (A)

C1l-C2 1.393
C2-C3 1.392
C3-C4 1.395
C4-C5 1.394
C5-C6 1.392
Ce6-C1 1.393
C4-07 1.365
07-C8 1.423
C1-C9 1.489
C9-C10 1.341
Co-C11 1.508

**Bond Angles (°) **

C6-C1-C2 120.4
C1-C2-C3 120.1
C2-C3-C4 119.4
C3-C4-C5 120.4
C4-C5-C6 120.1
C5-C6-C1 119.6
C5-C4-07 115.3
C3-C4-07 124.3
C4-07-C8 117.9
C6-C1-C9 121.2
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C2-C1-C9 118.4
C1-C9-C10 1221
C1-C9-C11 116.2
C10-C9-C11 121.7

Vibrational Spectroscopy: A Comparative Analysis

Vibrational frequency analysis is a powerful tool for identifying functional groups and
understanding the intramolecular dynamics of a molecule. The theoretical FT-IR and FT-Raman
spectra of 1-lsopropenyl-4-methoxybenzene have been calculated and compared with
experimental data. The calculated frequencies are typically scaled to correct for anharmonicity
and the limitations of the theoretical model.

Table 2: Experimental and Calculated Vibrational
Frequencies (cm™?)
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Calculated FT-

Experimental Calculated FT- Experimental 5 Vibrational
aman
FT-IR[1] IR (Scaled)[1] FT-Raman[1] Assignment
(Scaled)[1]
Aromatic C-H
3065 3070 3067 3072
stretch

Asymmetric CHs

2960 2965 2958 2962

stretch

Symmetric CHs
2837 2840 2835 2838

stretch

C=C stretch
1637 1640 1638 1641 ]

(isopropenyl)

Aromatic C=C
1608 1610 1609 1612

stretch

Aromatic C=C
1512 1515 1513 1516

stretch

Asymmetric C-O-
1249 1252 1250 1253

C stretch

In-plane C-H
1178 1180 1179 1182

bend

Symmetric C-O-
1037 1040 1038 1041

C stretch

Out-of-plane C-H
835 838 836 839

bend

Electronic Properties and UV-Vis Spectra

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and
LUMO) and its electronic transitions, are crucial for understanding its reactivity and its
interaction with light. Time-Dependent Density Functional Theory (TD-DFT) has been employed
to calculate the electronic absorption spectrum of 1-Isopropenyl-4-methoxybenzene.
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ble 3: Calculated Electroni :

Parameter Calculated Value (B3LYP/6-311++G(d,p))
HOMO Energy -5.78 eV

LUMO Energy -0.95 eV

HOMO-LUMO Gap 4.83 eV

Excitation Energy (So — S1) 4.62 eV

Wavelength (A_max) 268 nm

Oscillator Strength (f) 0.35

Atomic Charge Distribution

The distribution of electron density within a molecule can be quantified by calculating the partial
charges on each atom. Two common methods for this are Mulliken population analysis and
Natural Bond Orbital (NBO) analysis. NBO charges are generally considered to be less
dependent on the basis set and provide a more chemically intuitive picture of charge
distribution.

Table 4: Mulliken and NBO Atomic Charges
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Atom Mulliken Charge NBO Charge
C1 -0.15 -0.21

Cc2 -0.13 -0.18

C3 -0.12 -0.17

C4 0.18 0.25

C5 -0.13 -0.18

C6 -0.12 -0.17

o7 -0.25 -0.55

C8 0.08 0.19

C9 0.05 0.08

C10 -0.23 -0.35

Cl1 -0.21 -0.32

H (Aromatic) 0.11-0.13 0.15-0.18
H (Methyl) 0.09 - 0.11 0.12-0.15
H (Isopropenyl) 0.10-0.12 0.14-0.16

Experimental and Computational Protocols
Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09 software package.
The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke,
three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-
311++G(d,p) basis set. This level of theory is well-established for providing accurate
geometries and electronic properties for organic molecules. Frequency calculations were
performed at the same level of theory to confirm the nature of the stationary points and to
obtain the theoretical vibrational spectra. The electronic absorption spectrum was calculated
using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory. Natural
Bond Orbital (NBO) analysis was also performed to obtain the natural atomic charges.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Example Gaussian Input File for Geometry Optimization
and Frequency Calculation

Note: The provided coordinates are a sample starting geometry and will be optimized during

the calculation.

Visualizations

The following diagrams illustrate key aspects of the quantum chemical calculations performed

on 1-lsopropenyl-4-methoxybenzene.
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Quantum Chemical Calculation Workflow

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b154676?utm_src=pdf-body
https://www.benchchem.com/product/b154676?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundat

ional & Exploratory
Check Availability & Pricing

W

HOMO
(Highest Occupied
Molecular Orbital)

Frontier Molecular Orbitals

Ele

LUMO
(Lowest Unoccupied
Molecular Orbital)

ctronic Transition

Photon Absorption
(hv)

Molecular Properties

y

Chemical Reactivity
(Nucleophilicity)

UV-Vis Absorption

Click to download full resolution via product page

Frontier Orbitals and Electronic Transitions

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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